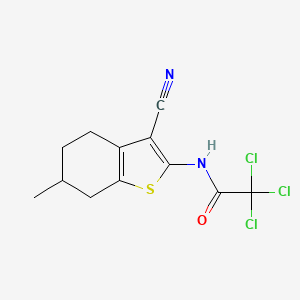![molecular formula C9H11N B14155987 N-[(4-Methylphenyl)methylene]methanamine CAS No. 17972-13-3](/img/structure/B14155987.png)
N-[(4-Methylphenyl)methylene]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-Dimethylbenzenemethanimine is an organic compound with the molecular formula C9H13N It is a derivative of benzenemethanamine, where the benzene ring is substituted with a methyl group at the para position and the nitrogen atom is bonded to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,4-Dimethylbenzenemethanimine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N,4-Dimethylbenzenemethanimine often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also involve the use of automated systems for monitoring and controlling the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N,4-Dimethylbenzenemethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).
Major Products Formed
Oxidation: N,4-Dimethylbenzenemethanimine N-oxide.
Reduction: N,4-Dimethylbenzenemethanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N,4-Dimethylbenzenemethanimine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,4-Dimethylbenzenemethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the pathways and processes in which it is involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylbenzenemethanamine: Similar structure but with different substitution pattern on the benzene ring.
N,N-Dimethylbenzenemethanamine: Lacks the methyl group on the benzene ring.
Uniqueness
N,4-Dimethylbenzenemethanimine is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This distinct structure allows for unique interactions and applications compared to its analogs.
Propriétés
Numéro CAS |
17972-13-3 |
|---|---|
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
N-methyl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C9H11N/c1-8-3-5-9(6-4-8)7-10-2/h3-7H,1-2H3 |
Clé InChI |
OUIZQAPFPIQXKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
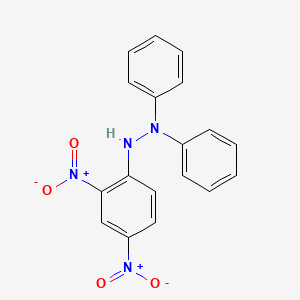
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
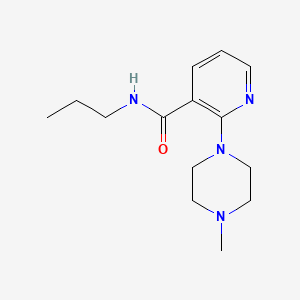
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)


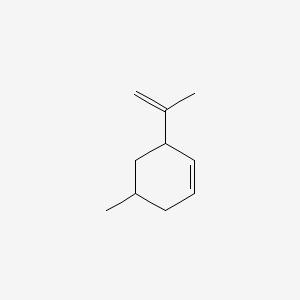
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
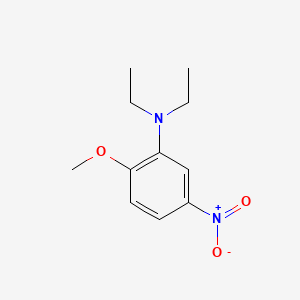
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
